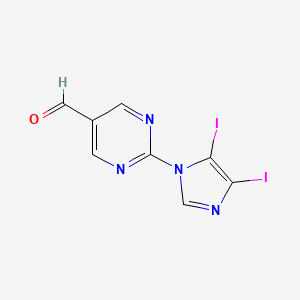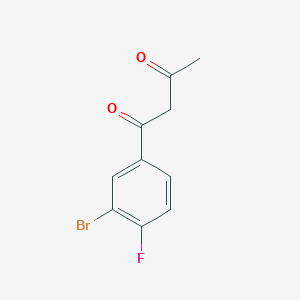
4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by an ethyl group at the 4th position, an oxan-3-yl group at the 3rd position, and an amine group at the 5th position of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethyl group: This can be done via alkylation using ethyl halides in the presence of a base.
Attachment of the oxan-3-yl group: This step involves the reaction of the pyrazole derivative with an oxan-3-yl halide under nucleophilic substitution conditions.
Introduction of the amine group: This can be achieved through the reduction of a nitro group or the substitution of a halide with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Ethyl-1H-pyrazol-5-amine: Lacks the oxan-3-yl group.
3-(Oxan-3-YL)-1H-pyrazol-5-amine: Lacks the ethyl group.
4-Methyl-3-(oxan-3-YL)-1H-pyrazol-5-amine: Has a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-3-(oxan-3-YL)-1H-pyrazol-5-amine is unique due to the presence of both the ethyl and oxan-3-yl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various research and industrial applications.
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
4-ethyl-5-(oxan-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-2-8-9(12-13-10(8)11)7-4-3-5-14-6-7/h7H,2-6H2,1H3,(H3,11,12,13) |
InChIキー |
QYEYIHGFRFEUJH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NN=C1N)C2CCCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


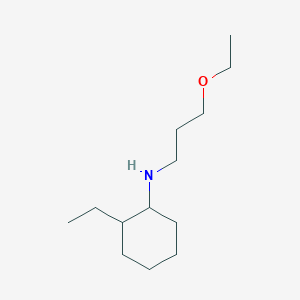
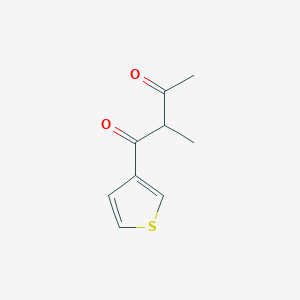

![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)
![3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)

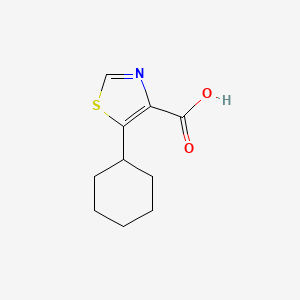
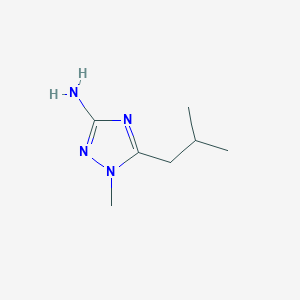
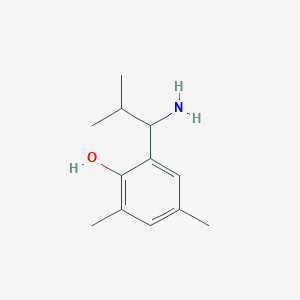
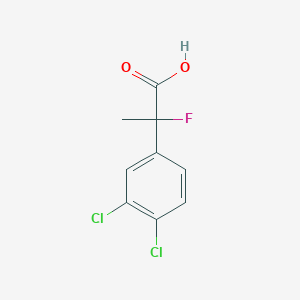
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)

